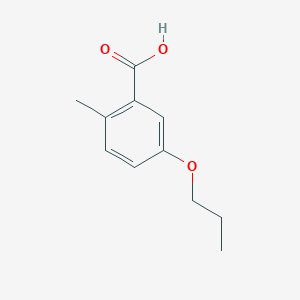
2-(4-(Trifluoromethyl)phenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)phenyl)ethanethiol, also known as 2-TFME, is an organosulfur compound belonging to the class of thiols. It is a colorless liquid with a pungent odor, and is also known as 4-trifluoromethylbenzenethiol. 2-TFME is a versatile compound that has been used in a variety of applications, such as in the synthesis of other compounds, in pharmaceuticals, and in the biotechnology industry.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been used in the biotechnology industry for the synthesis of peptides and proteins, and as a reagent in the synthesis of pharmaceuticals.
Mechanism of Action
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a number of different mechanisms of action. It can act as a reducing agent, an oxidizing agent, a nucleophile, and a Lewis acid. In addition, it can act as an inhibitor of enzymes, a chelator of metals, and an inhibitor of the activity of certain proteins.
Biochemical and Physiological Effects
2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce the activity of certain proteins, such as histone acetyltransferase. Furthermore, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to increase the activity of certain proteins, such as the cytochrome P450 reductase.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments include its low cost, low toxicity, and its wide range of applications. However, there are also some limitations to using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments. For example, it is a volatile compound, so it can easily evaporate. In addition, it is a powerful reducing agent, so it can react with other compounds in the reaction mixture.
Future Directions
The potential future directions for 2-(4-(Trifluoromethyl)phenyl)ethanethiol include its use in the development of new drugs, in the synthesis of novel compounds, and in the development of new catalysts. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new biocatalysts, such as enzymes and proteins. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Synthesis Methods
2-(4-(Trifluoromethyl)phenyl)ethanethiol can be synthesized by the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a catalyst. This reaction is typically carried out in an inert atmosphere and at a temperature of around 80°C. The reaction produces a mixture of 2-(4-(Trifluoromethyl)phenyl)ethanethiol and 4-trifluoromethylbenzothiourea, which can be separated by distillation. The yield of this reaction is typically around 80%.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)ethanethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
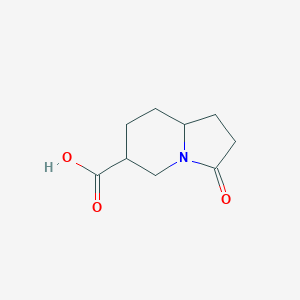
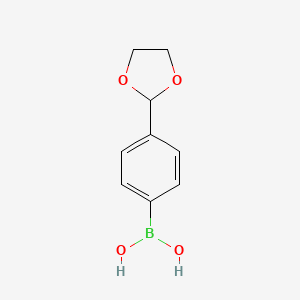
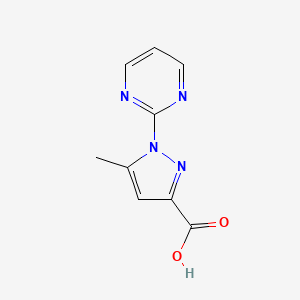

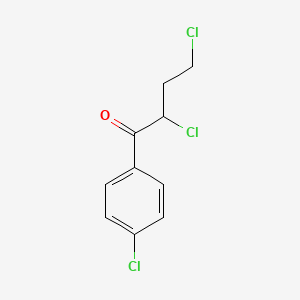
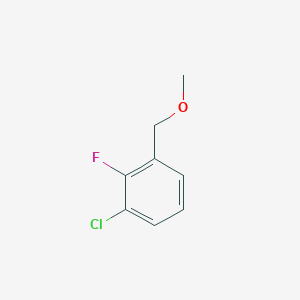


![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

